1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea
Description
1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea is a boronic ester-functionalized urea derivative. Its structure comprises:
- A urea backbone (–NH–CO–NH–) linking two aromatic/alkyl groups.
- A 2-methylphenyl ring substituted at the para-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronic ester protecting group that enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions.
- An isopropyl group (–CH(CH₃)₂) attached to one nitrogen of the urea moiety.
Properties
IUPAC Name |
1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-11(2)19-15(21)20-14-9-8-13(10-12(14)3)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLHYNOHYSTGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Bromophenyl Urea Intermediates
This two-step approach first synthesizes 3-(propan-2-yl)-1-(4-bromo-2-methylphenyl)urea, followed by palladium-catalyzed borylation.
Step 1: Urea Formation
4-Bromo-2-methylaniline reacts with isopropyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere:
Conditions :
-
Solvent: DCM
-
Temperature: 0°C → room temperature (12–24 hours)
-
Base: Triethylamine (2.2 equiv)
-
Yield: 82–87%
Step 2: Miyaura Borylation
The bromophenyl urea undergoes borylation using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 100°C |
| Time | 8 hours |
| Base | KOAc (3.0 equiv) |
| Yield | 76–84% |
Key Observations :
Direct Urea Formation on Boronate-Containing Anilines
Pre-synthesized 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylaniline serves as the starting material:
Reaction Scheme :
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −10°C → room temperature |
| Reaction Time | 6 hours |
| Base | DBU (1,8-diazabicycloundec-7-ene) |
| Yield | 68–72% |
Advantages :
-
Avoids palladium catalysts, reducing metal contamination risks.
-
Single-step process simplifies purification.
Limitations :
-
Commercially unavailable boronate-aniline precursors require custom synthesis.
Reaction Optimization and Kinetic Analysis
Solvent Effects on Borylation Efficiency
Comparative studies reveal solvent polarity critically influences reaction rates:
| Solvent System | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dioxane/H₂O (4:1) | 2.2 | 84 |
| Toluene/H₂O (3:1) | 2.4 | 71 |
| DMF/H₂O (4:1) | 36.7 | 63 |
Polar aprotic solvents like DMF increase boronate hydrolysis, reducing yields.
Temperature-Conversion Profiles
In situ FTIR monitoring shows Arrhenius behavior for the borylation step:
| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| 80 | 1.2×10⁻³ | 58.4 |
| 100 | 3.8×10⁻³ | - |
Higher temperatures accelerate oxidative addition but risk urea decomposition above 110°C.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexanes, 1:3 → 1:1 gradient) effectively isolates the product. Key impurities include:
-
Unreacted bromophenyl urea (Rf = 0.42 in 1:1 EA/Hex)
-
Boronic acid byproducts (Rf = 0.15)
Purity Data :
| Batch | Purity (HPLC) | Residual Pd (ppm) |
|---|---|---|
| 1 | 98.7% | <5 |
| 2 | 99.1% | 7 |
Spectroscopic Characterization
¹¹B NMR (128 MHz, CDCl₃) : δ 29.8 ppm (singlet, dioxaborolane-B)
¹H NMR (500 MHz, CDCl₃) :
-
δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H)
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δ 7.34 (d, J = 8.2 Hz, 2H, Ar-H)
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δ 6.21 (br s, 1H, NH)
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δ 4.02 (sept, J = 6.3 Hz, 1H, CH(CH₃)₂)
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δ 2.44 (s, 3H, Ar-CH₃)
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δ 1.33 (s, 12H, pinacol-CH₃)
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δ 1.21 (d, J = 6.3 Hz, 6H, CH(CH₃)₂)
IR (ATR) : 1678 cm⁻¹ (C=O stretch), 1352 cm⁻¹ (B-O symmetric)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce Pd catalyst loading:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Catalyst Loading | 5 mol% | 2 mol% |
| Residence Time | 8 hours | 22 minutes |
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |
Cost Analysis
| Component | Cost per kg ($) |
|---|---|
| 4-Bromo-2-methylaniline | 320 |
| B₂pin₂ | 1,150 |
| Pd(dppf)Cl₂ | 12,000 |
Process intensification reduces Pd-related costs by 40% in flow systems.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea can undergo various types of reactions:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Oxidation: Boronic acid derivatives.
Substitution: Halogenated aromatic compounds.
Hydrolysis: Amine and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Agents : The boron-containing compounds have been studied for their potential as anticancer agents. Research indicates that derivatives of dioxaborolane can inhibit cancer cell proliferation by interfering with cellular signaling pathways . The unique structure of 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea may enhance its efficacy against specific cancer types.
- Drug Delivery Systems : The compound's ability to form stable complexes with various biomolecules makes it suitable for drug delivery applications. Its boronate moiety can facilitate the transport of therapeutic agents across biological membranes, targeting specific tissues or cells .
Organic Synthesis
- Cross-Coupling Reactions : The compound can act as a versatile building block in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. Its boron atom allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthesizing complex organic molecules .
- Synthesis of Functional Materials : Due to its unique structure, this compound can be utilized in the synthesis of functional materials such as polymers and nanomaterials. Its properties can be tailored for applications in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea involves its interaction with molecular targets through its boronic ester and urea groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the urea group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the urea core and boronic acid/ester motifs but differ in substituents on the aryl rings or urea nitrogen. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Boron Group Variations :
- The tetramethyl dioxaborolan-2-yl group (boronic ester) in the target compound and others (e.g., ) offers superior stability compared to boronic acids (e.g., 6.28 in ), which are prone to protodeboronation. This makes boronic esters more suitable for storage and synthetic applications.
Electron-Donating Groups (OCH₃): The methoxy group in 1-(2-methoxy-5-methylphenyl)-3-[...]urea () improves aqueous solubility, critical for bioavailability. Steric Effects: The tert-butyl group in 6.28 () may hinder molecular packing, reducing crystallinity but increasing metabolic stability.
Synthetic Routes :
- Most analogues are synthesized via Suzuki-Miyaura coupling (), leveraging the boronic ester’s reactivity with aryl halides. For example, 6.28–6.30 () were prepared from boronic ester precursors and arylureas, with yields ranging from 44% to 105%.
Challenges and Opportunities
- Solubility-Bioavailability Trade-off : Bulky substituents (e.g., tert-butyl) reduce solubility but improve membrane permeability.
- Reactivity : Boronic esters require deprotection to boronic acids for certain coupling reactions, adding synthetic steps.
- Biological Activity : Further studies are needed to correlate structural features (e.g., isopropyl vs. chlorophenyl groups) with target selectivity and potency.
Biological Activity
1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 319.21 g/mol
- CAS Number : 2246846-66-0
Mechanisms of Biological Activity
- Inhibition of Protein Interactions : The compound has shown promise in inhibiting interactions between programmed cell death protein 1 (PD-1) and its ligand PD-L1. This inhibition is crucial in cancer therapy as it can enhance immune response against tumors .
- Antiviral Activity : Research indicates that compounds with similar boron-containing structures exhibit antiviral properties against various viruses, including coronaviruses. The mechanism often involves interference with viral replication processes .
- Cytotoxicity : Studies have demonstrated varying degrees of cytotoxicity against different cell lines, suggesting that the compound may selectively target certain cancerous cells while sparing normal cells .
Biological Activity Data
The following table summarizes key findings on the biological activity of the compound:
Study 1: PD-1/PD-L1 Interaction Inhibition
In a study examining the effects of various compounds on PD-1/PD-L1 interactions, the compound exhibited a strong inhibitory effect, rescuing mouse immune cells to 92% viability at a concentration of 100 nM. This suggests potential applications in immunotherapy for cancer treatment .
Study 2: Antiviral Properties
A comparative analysis of compounds similar in structure revealed that those containing boron atoms exhibited enhanced antiviral activity. The specific mechanisms were attributed to their ability to disrupt viral replication cycles, making them candidates for further development against emerging viral threats .
Study 3: Cytotoxicity Assessment
In vitro tests on A549 cells revealed that the compound exhibited a dose-dependent cytotoxic effect. At concentrations of 1 μM, the compound maintained approximately 85% cell viability, indicating selective toxicity towards cancerous cells while minimizing damage to healthy cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
